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Compound of Interest

Compound Name: 1-Nonadecanol

Cat. No.: B074867

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nonadecanol is a long-chain saturated fatty alcohol with the chemical formula
CHs(CH2)180H. As a long-chain alcohol, it finds applications in various fields, including
cosmetics, pharmaceuticals, and as a chemical intermediate. Nuclear Magnetic Resonance
(NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity
assessment of such compounds. This application note provides a detailed guide to the
interpretation of the *H and 3C NMR spectra of 1-nonadecanol, including representative data,
experimental protocols, and workflow diagrams.

Data Presentation

The following tables summarize the expected chemical shifts () in parts per million (ppm),
splitting patterns, and integration values for the *H and 3C NMR spectra of 1-nonadecanol.
These are representative values, and slight variations may occur depending on the solvent and
experimental conditions.

Table 1: *H NMR Spectral Data of 1-Nonadecanol (Representative)
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Chemical Shift (5,

Protons Splitting Pattern Integration
ppm)

CHs (C19) ~0.88 Triplet (t) 3H

(CH2)16 (C3-C18) ~1.25 Broad singlet 32H

CHz2 (C2) ~1.57 Quintet 2H

OH ~ 1.3 (variable) Broad singlet 1H

CH2-OH (C1) ~ 3.64 Triplet () 2H

Table 2: 13C NMR Spectral Data of 1-Nonadecanol (Representative)

Carbon Chemical Shift (6, ppm)
C19 (CHs) ~14.1
C3-C16 ~29.7
C17 ~29.4
Cc2 ~32.8
C18 ~22.7
C1 ~63.1

Interpretation of Spectra

IH NMR Spectrum:

The *H NMR spectrum of 1-nonadecanol is characterized by several distinct signals. The
terminal methyl protons (C19) appear as a triplet at approximately 0.88 ppm due to coupling
with the adjacent methylene protons. The large number of methylene groups in the long
aliphatic chain (C3-C18) overlap to form a large, broad singlet around 1.25 ppm. The
methylene protons at the C2 position, adjacent to the carbon bearing the hydroxyl group,
appear as a quintet around 1.57 ppm. The hydroxyl proton signal is typically a broad singlet
and its chemical shift can vary depending on concentration and solvent, but is expected around
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1.3 ppm. The most downfield signal, a triplet at approximately 3.64 ppm, corresponds to the
methylene protons directly attached to the oxygen atom (C1), deshielded by the
electronegative oxygen.

13C NMR Spectrum:

In the 13C NMR spectrum, the carbon of the terminal methyl group (C19) resonates at the most
upfield position, around 14.1 ppm. The carbons of the long methylene chain (C3-C16) are in
very similar chemical environments and therefore overlap to produce an intense signal at
approximately 29.7 ppm. The carbons at positions C2, C17, and C18 can often be resolved
from the main methylene peak, appearing at approximately 32.8, 29.4, and 22.7 ppm,
respectively. The carbon atom bonded to the hydroxyl group (C1) is the most deshielded and
appears furthest downfield at about 63.1 ppm.

Experimental Protocols

1. NMR Sample Preparation
A standard protocol for preparing a sample of 1-nonadecanol for NMR analysis is as follows:

o Sample Weighing: Accurately weigh 10-20 mg of 1-nonadecanol for tH NMR and 50-100
mg for 13C NMR into a clean, dry vial.[1][2]

e Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,
CDCIs) to the vial.[2] Deuterated solvents are used to avoid large solvent signals in the 1H
NMR spectrum.

» Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Gentle heating may be applied if necessary.

» Filtering: To remove any particulate matter that can degrade the quality of the NMR
spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly
into a clean 5 mm NMR tube.[3]

» Standard Addition (Optional): For precise chemical shift referencing, a small amount of an
internal standard, such as tetramethylsilane (TMS), can be added.
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e Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. NMR Spectra Acquisition

The following are general parameters for acquiring *H and 13C NMR spectra. Instrument-
specific parameters should be optimized for best results.

 Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition Parameters:

o Pulse Program: Standard single-pulse experiment.

o

Number of Scans: 8-16 scans are typically sufficient.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Spectral Width: 0-12 ppm.
e 13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

[e]

Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

[¢]

Relaxation Delay: 2 seconds.

[e]

Acquisition Time: 1-2 seconds.

o

Spectral Width: 0-220 ppm.

Mandatory Visualizations
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1H NMR Signals

¢ (~1.57 ppm, quint)

CH:@@ ——»| (CH2ws(d) |—»| CHz(c) —»| CH:z(d) | OH(e)

1-Nonadecanol Structure and Proton Assignments
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: Analysis of 1-Nonadecanol Using H
and 3C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b074867#interpreting-the-1h-and-13c-nmr-spectra-of-
1-nonadecanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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